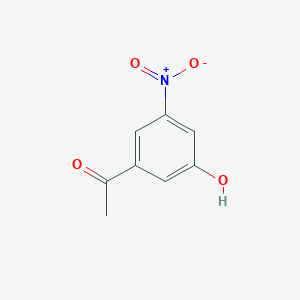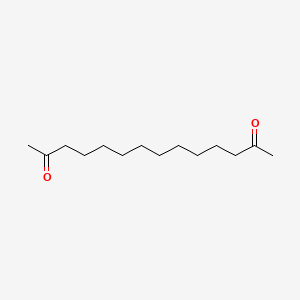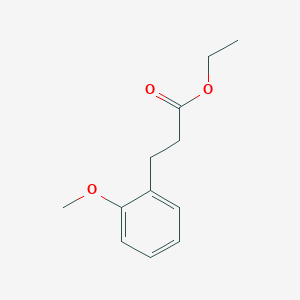
Silane, (8-bromooctyl)trichloro-
Vue d'ensemble
Description
Silane, (8-bromooctyl)trichloro-: is a chemical compound with the molecular formula C8H16BrCl3Si and a molecular weight of 326.56 g/mol. It is commonly used as a coupling agent, facilitating the formation of covalent bonds between organic molecules and substrates. This compound is particularly valuable in the creation of self-assembled monolayers (SAMs) on surfaces, which are essential in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Silane, (8-bromooctyl)trichloro- typically involves the reaction of octyltrichlorosilane with bromine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of Octyltrichlorosilane: This is achieved by reacting octyl alcohol with trichlorosilane in the presence of a catalyst.
Bromination: The octyltrichlorosilane is then reacted with bromine to introduce the bromine atom at the desired position on the octyl chain.
Industrial Production Methods: In industrial settings, the production of Silane, (8-bromooctyl)trichloro- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Silane, (8-bromooctyl)trichloro- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The trichlorosilane group can hydrolyze in the presence of water, leading to the formation of silanols and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Such as amines or alcohols, are commonly used in substitution reactions.
Water or Aqueous Solutions: For hydrolysis reactions.
Major Products:
Substituted Silanes: Depending on the nucleophile used in substitution reactions.
Silanols: Formed during hydrolysis reactions.
Applications De Recherche Scientifique
Silane, (8-bromooctyl)trichloro- has a wide range of applications in scientific research, including:
Surface Modification: Used to create self-assembled monolayers (SAMs) on various substrates, enhancing surface properties such as hydrophobicity or adhesion.
Nanotechnology: Employed in the functionalization of nanoparticles for targeted delivery systems in medicine.
Material Science: Utilized in the development of advanced coatings and composites with improved mechanical and chemical properties.
Mécanisme D'action
The primary mechanism of action for Silane, (8-bromooctyl)trichloro- involves its role as a coupling agent. The trichlorosilane group reacts with the substrate surface, forming a covalent bond, while the organic group interacts with the organic molecule. This dual reactivity allows for the formation of stable, functionalized surfaces and materials.
Comparaison Avec Des Composés Similaires
Octyltrichlorosilane: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Trichlorosilane: A simpler compound used primarily in the semiconductor industry.
Uniqueness: Silane, (8-bromooctyl)trichloro- is unique due to the presence of the bromine atom, which provides additional reactivity and versatility in chemical modifications. This makes it particularly valuable in applications requiring precise surface functionalization and coupling reactions.
Propriétés
IUPAC Name |
8-bromooctyl(trichloro)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16BrCl3Si/c9-7-5-3-1-2-4-6-8-13(10,11)12/h1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNALYQQZDWQQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCBr)CCC[Si](Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16BrCl3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6072184 | |
| Record name | Silane, (8-bromooctyl)trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6072184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70892-80-7 | |
| Record name | (8-Bromooctyl)trichlorosilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70892-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, (8-bromooctyl)trichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070892807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, (8-bromooctyl)trichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, (8-bromooctyl)trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6072184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


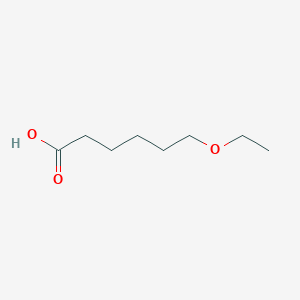
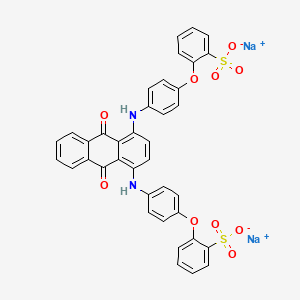

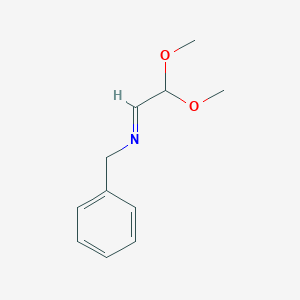
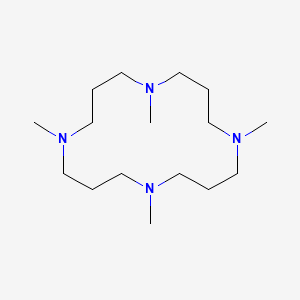
![Disodium 4-[4-[[5-[(2-bromo-1-oxoallyl)amino]-2-sulphonatophenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-YL]-2,5-dichlorobenzenesulphonate](/img/structure/B3056300.png)
